Cas no 100884-13-7 (2-Propenoic acid,3-(3,4-dihydroxyphenyl)-, 3-methyl-2-buten-1-yl ester)

2-Propenoic acid,3-(3,4-dihydroxyphenyl)-, 3-methyl-2-buten-1-yl ester structure
100884-13-7 structure
Product Name:2-Propenoic acid,3-(3,4-dihydroxyphenyl)-, 3-methyl-2-buten-1-yl ester
Numero CAS:100884-13-7
MF:C14H16O4
MW:248.274444580078
CID:156113
PubChem ID:5281790
Update Time:2025-04-19

2-Propenoic acid,3-(3,4-dihydroxyphenyl)-, 3-methyl-2-buten-1-yl ester Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-Propenoic acid,3-(3,4-dihydroxyphenyl)-, 3-methyl-2-buten-1-yl ester
    • 1,1-dimethylallyl caffeic acid ester
    • 1,1-Dacae
    • 3-Methyl-2-butenyl caffeate
    • 3-methylbut-2-en-1-yl (2E)-3-(3,4-dihydroxyphenyl)prop-2-enoate
    • Cinnamic acid, 3,4-dihydroxy-, 3-methyl-2-butenyl ester
    • Isoprenyl caffeate
    • 100884-13-7
    • 3-methylbut-2-enyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate
    • Caffeic acid 1,1-dimethylallyl ester, analytical standard
    • Q27108066
    • CHEBI:8393
    • SCHEMBL14461142
    • Prenyl cis-caffeate
    • J-003986
    • CHEMBL471184
    • 2-Propenoic acid,3-(3,4-dihydroxyphenyl)-,3-methyl-2-buten-1-yl ester,(2E)-
    • 3-methylbut-2-enyl caffeate
    • Caffeic acid 1,1-dimethylallyl ester
    • Prenyl cafeate
    • Prenyl caffeate
    • 118971-61-2
    • BDBM50030893
    • Inchi: 1S/C14H16O4/c1-10(2)7-8-18-14(17)6-4-11-3-5-12(15)13(16)9-11/h3-7,9,15-16H,8H2,1-2H3/b6-4+
    • Chiave InChI: TTYOHMFLCXENHR-GQCTYLIASA-N
    • Sorrisi: O(C(/C=C/C1C=CC(=C(C=1)O)O)=O)C/C=C(\C)/C

Proprietà calcolate

  • Massa esatta: 248.104859g/mol
  • Massa monoisotopica: 248.104859g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 18
  • Conta legami ruotabili: 5
  • Complessità: 329
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 1
  • Conto stereocenter di bond non definito: 0
  • Peso molecolare: 248.27g/mol
  • XLogP3: 3
  • Superficie polare topologica: 66.8Ų

Proprietà sperimentali

  • Densità: 1.201
  • Punto di ebollizione: 417.5°Cat760mmHg
  • Punto di infiammabilità: 156.1°C
  • Indice di rifrazione: 1.6
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